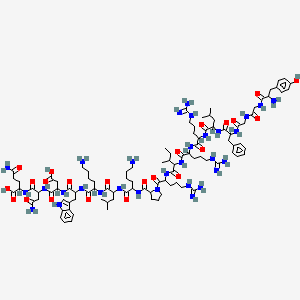
1,4-Bis(3,7-dimethyloctyl)-2,5-di(prop-1-yn-1-yl)benzene
概要
説明
1,4-Bis(3,7-dimethyloctyl)-2,5-di(prop-1-yn-1-yl)benzene is an organic compound with a complex structure It is characterized by two 3,7-dimethyloctyl groups attached to the benzene ring at positions 1 and 4, and two prop-1-yn-1-yl groups attached at positions 2 and 5
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(3,7-dimethyloctyl)-2,5-di(prop-1-yn-1-yl)benzene typically involves multi-step organic reactions. One common method includes the following steps:
Formation of 3,7-dimethyloctyl groups: This can be achieved through the alkylation of a suitable precursor, such as 3,7-dimethyloctanol, using a strong base and an alkyl halide.
Attachment to benzene ring: The 3,7-dimethyloctyl groups are then attached to the benzene ring through a Friedel-Crafts alkylation reaction, using a Lewis acid catalyst such as aluminum chloride.
Introduction of prop-1-yn-1-yl groups: The final step involves the addition of prop-1-yn-1-yl groups to the benzene ring. This can be done through a Sonogashira coupling reaction, which involves the use of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants.
化学反応の分析
Types of Reactions
1,4-Bis(3,7-dimethyloctyl)-2,5-di(prop-1-yn-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where one of the functional groups is replaced by another group. This can be achieved using nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium methoxide, electrophiles such as bromine in carbon tetrachloride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
1,4-Bis(3,7-dimethyloctyl)-2,5-di(prop-1-yn-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Potential use in the study of biological membranes due to its amphiphilic nature.
Medicine: Investigated for its potential as a drug delivery agent, owing to its ability to interact with lipid bilayers.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
作用機序
The mechanism of action of 1,4-Bis(3,7-dimethyloctyl)-2,5-di(prop-1-yn-1-yl)benzene depends on its application. In drug delivery, for example, it may interact with cell membranes to facilitate the transport of therapeutic agents. The molecular targets and pathways involved would vary based on the specific use case, but generally, it may involve interactions with lipid bilayers and membrane proteins.
類似化合物との比較
Similar Compounds
1,4-Bis(3,7-dimethyloctyl)benzene: Lacks the prop-1-yn-1-yl groups, resulting in different chemical properties and reactivity.
2,5-Di(prop-1-yn-1-yl)benzene: Lacks the 3,7-dimethyloctyl groups, leading to different solubility and interaction with biological membranes.
Uniqueness
1,4-Bis(3,7-dimethyloctyl)-2,5-di(prop-1-yn-1-yl)benzene is unique due to the presence of both 3,7-dimethyloctyl and prop-1-yn-1-yl groups. This combination imparts distinct amphiphilic properties, making it suitable for applications in drug delivery and membrane studies.
特性
IUPAC Name |
1,4-bis(3,7-dimethyloctyl)-2,5-bis(prop-1-ynyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H50/c1-9-13-29-23-32(22-20-28(8)18-12-16-26(5)6)30(14-10-2)24-31(29)21-19-27(7)17-11-15-25(3)4/h23-28H,11-12,15-22H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJNSQDUDBOUPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1=CC(=C(C=C1CCC(C)CCCC(C)C)C#CC)CCC(C)CCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H50 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584557 | |
| Record name | 1,4-Bis(3,7-dimethyloctyl)-2,5-di(prop-1-yn-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211809-70-0 | |
| Record name | 1,4-Bis(3,7-dimethyloctyl)-2,5-di(prop-1-yn-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Di(3',7'-dimethyloctyl)-1,4-di-1-propynylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



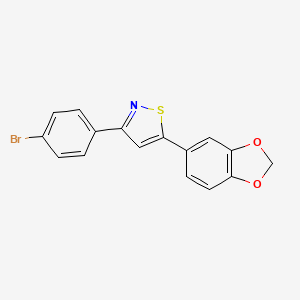
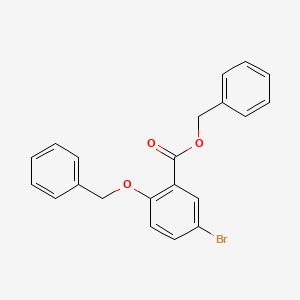

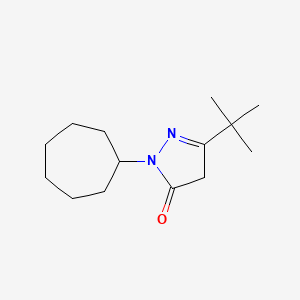

![1-(7-Iodo-benzo[b]thiophen-2-yl)-ethanone](/img/structure/B1627773.png)



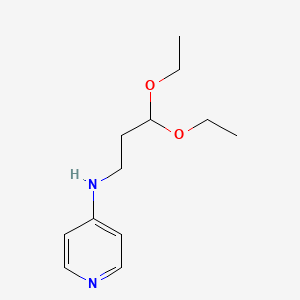

![5-Naphthalen-1-YL-benzo[1,3]dioxole](/img/structure/B1627788.png)
